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  • Product: (3-(Tert-butyl)-1h-pyrazol-4-yl)methanamine

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile and Handling of (3-(Tert-butyl)-1h-pyrazol-4-yl)methanamine

[1] Executive Summary This guide details the solubility characteristics, solvent compatibility, and handling protocols for (3-(Tert-butyl)-1h-pyrazol-4-yl)methanamine .[1] As a functionalized pyrazole intermediate often...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the solubility characteristics, solvent compatibility, and handling protocols for (3-(Tert-butyl)-1h-pyrazol-4-yl)methanamine .[1] As a functionalized pyrazole intermediate often used in kinase inhibitor development, its solubility is governed by the interplay between the lipophilic tert-butyl group and the polar, ionizable methanamine and pyrazole moieties.

Key Takeaway: This compound exhibits pH-dependent solubility .[1] While soluble in polar organic solvents (DMSO, Methanol), its distribution between aqueous and organic phases is critically determined by the protonation state of the primary amine and the pyrazole ring.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Understanding the molecular structure is the first step to mastering solubility.

PropertyDetail
Compound Name (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine
Structure Description 5-membered pyrazole heterocycle substituted at C3 with a tert-butyl group and at C4 with a methanamine (primary amine) group.[1][2][3][4][5]
Key Functional Groups 1. Tert-butyl: Highly lipophilic; enhances solubility in DCM/EtOAc.2.[1] Methanamine (-CH₂NH₂): Basic (pKa ~9-10); confers water solubility in acidic conditions.3.[1] Pyrazole NH: Amphoteric (H-bond donor/acceptor); pKa ~14 (deprotonation), ~2.5 (protonation).[1]
Molecular Weight ~153.23 g/mol
Physical State Typically a viscous oil or low-melting solid (free base); Crystalline solid (HCl salt).[1]

Solubility Data & Solvent Compatibility

The following data is synthesized from experimental handling of close structural analogs (e.g., tert-butyl-aminopyrazoles) and standard medicinal chemistry protocols.

Qualitative Solubility Profile (at 25°C)
Solvent ClassSolventSolubility RatingApplication Notes
Polar Aprotic DMSO High (>100 mg/mL)Ideal for biological assay stock solutions (10-100 mM).[1]
DMF High (>100 mg/mL)Suitable for chemical synthesis reactions.
Polar Protic Methanol High (>50 mg/mL)Good for transfer; compatible with LCMS.
Ethanol High (>50 mg/mL)Preferred for recrystallization (often with water).
Chlorinated DCM Moderate-High Excellent for extraction and chromatography (free base).[1]
Chloroform Moderate Good for NMR analysis.
Ethers/Esters THF Moderate Standard reaction solvent.
Ethyl Acetate Moderate Primary solvent for liquid-liquid extraction.[1]
Non-Polar Hexanes Low/Insoluble Used as an anti-solvent to precipitate the product.
Aqueous Water (Neutral) Low Poor solubility for the free base due to lipophilic t-butyl.[1]
Water (Acidic) High Forms highly soluble ammonium salts (pH < 4).
Critical Solubility Mechanism: The pH Switch

The solubility of this compound is not static; it changes dramatically with pH. This is the most common point of failure in extraction protocols.

Solubility_pH_Switch cluster_0 Phase Preference Acidic Acidic pH (< 4) Protonated Form (-NH3+) Highly Water Soluble Precipitation Precipitation Zone (pH 7-8) Low Solubility Acidic->Precipitation Add Base (NaOH) Aqueous Phase Aqueous Phase Acidic->Aqueous Phase Neutral Neutral/Basic pH (> 9) Free Base (-NH2) Organic Soluble (DCM/EtOAc) Neutral->Acidic Add Acid (HCl) Organic Phase Organic Phase Neutral->Organic Phase Precipitation->Neutral Add Excess Base

Figure 1: The pH-dependent solubility switch. To extract the compound into organic solvents, the aqueous phase must be basified (pH > 9) to ensure the amine is in its neutral, free-base form.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable stock for biological testing.

  • Weighing: Accurately weigh 15.3 mg of the compound (free base).

    • Note: If using the HCl salt, adjust weight to account for the counterion (MW ~189.7 g/mol ).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Why DMSO? It prevents precipitation upon freezing and is compatible with cell culture media (at <0.5% v/v).

  • Dissolution: Vortex for 30 seconds. Sonication is rarely needed but can be used if visible particles remain.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis.

Protocol B: Purification via Liquid-Liquid Extraction

Objective: Isolate the compound from a crude reaction mixture.[1]

  • Acidification: If the reaction mixture is basic, dilute with water and adjust pH to ~2-3 using 1M HCl.

  • Wash: Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) to remove non-basic impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or saturated NaHCO₃ until pH > 10. The solution may become cloudy as the free base precipitates or oils out.

  • Extraction: Extract the aqueous layer 3 times with DCM (Dichloromethane) or EtOAc.

    • Expert Tip: DCM is often better for aminopyrazoles as it solubilizes polar amines better than EtOAc.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol C: Chromatography (Flash Purification)

Objective: High-purity isolation.[1]

  • Stationary Phase: Silica Gel (standard).

  • Mobile Phase: DCM : Methanol (Gradient 100:0 to 90:10).

  • Modifier: Crucial: Add 1% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH) to the mobile phase.[1]

    • Reasoning: Without a basic modifier, the amine group will interact strongly with the acidic silanols on the silica, leading to severe peak tailing and yield loss.

Synthesis & Purification Workflow

The following diagram illustrates the logical flow for processing this compound, derived from standard aminopyrazole synthesis methodologies.

Workflow Start Crude Reaction Mixture Check_pH Check pH Start->Check_pH Acid_Wash Acidify (pH 2) Wash with EtOAc Check_pH->Acid_Wash If Basic/Neutral Discard_Org Discard Organic Layer (Removes non-basic byproducts) Acid_Wash->Discard_Org Basify Basify Aqueous Layer (pH > 10) Acid_Wash->Basify Aqueous Phase Extract Extract with DCM (3x) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Flash Chromatography DCM:MeOH + 1% Et3N Dry->Purify Final Pure (3-(Tert-butyl)-1h-pyrazol-4-yl)methanamine Purify->Final

Figure 2: Purification workflow emphasizing the acid-base extraction technique to ensure high purity.

References

  • Pollock, P. M., & Cole, K. P. (2021). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 98, 474-492. (Demonstrates solubility and handling of tert-butyl aminopyrazoles in aqueous/alcoholic systems). [1]

  • National Institute of Standards and Technology (NIST). (2023). Methanamine Solubility Data. NIST Chemistry WebBook. (Foundational data on primary amine solubility in organic solvents).

  • BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction. (General guide on solvent selection for pyrazole synthesis). [1]

  • MDPI. (2021). Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank.[6] (Details extraction of tert-butyl pyrazoles using Water/EtOAc systems).

Sources

Exploratory

The (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine Scaffold: A Technical Guide for Modern Medicinal Chemistry

Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically successful pharmaceuticals.[1][2][3][4][5] This technical guide focuse...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically successful pharmaceuticals.[1][2][3][4][5] This technical guide focuses on a specific, highly valuable derivative: (3-(tert-butyl)-1H-pyrazol-4-yl)methanamine. We will explore its synthesis, physicochemical properties, and strategic applications in drug discovery, with a particular emphasis on its role in the design of kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both foundational knowledge and actionable experimental insights.

Introduction: The Pyrazole Core and the Significance of the Tert-butyl Moiety

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and diverse biological activities.[3][4] Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes it an ideal anchor for designing ligands that bind to biological targets with high affinity and specificity.[1]

The introduction of a tert-butyl group at the 3-position of the pyrazole ring is a strategic design element in modern medicinal chemistry. This bulky, lipophilic group can serve several key functions:

  • Lipophilic Pocket Occupancy: The tert-butyl group is particularly adept at filling hydrophobic pockets within enzyme active sites, leading to enhanced binding affinity and potency. A notable example is in the development of p38α MAP kinase inhibitors, where this group occupies a crucial lipophilic domain.[6]

  • Metabolic Stability: The steric hindrance provided by the tert-butyl group can shield adjacent parts of the molecule from metabolic enzymes, thereby improving the pharmacokinetic profile of a drug candidate.

  • Modulation of Physicochemical Properties: The lipophilicity of the tert-butyl group can be leveraged to fine-tune the overall properties of a molecule, such as its solubility and membrane permeability.

The 4-methanamine substituent provides a versatile handle for further chemical elaboration, allowing for the introduction of a wide range of functional groups to probe structure-activity relationships (SAR) and optimize biological activity.

Synthesis of (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine: A Step-by-Step Approach

The synthesis of the title compound is not explicitly detailed in a single source but can be reliably achieved through a two-step sequence starting from the commercially available 3-tert-butyl-1H-pyrazole. The key steps are Vilsmeier-Haack formylation followed by reductive amination.

Step 1: Vilsmeier-Haack Formylation of 3-tert-butyl-1H-pyrazole

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles, with the formyl group typically being introduced at the 4-position of the pyrazole ring.[7][8][9]

Reaction Scheme:

Vilsmeier-Haack Formylation start 3-tert-butyl-1H-pyrazole product 3-(tert-butyl)-1H-pyrazole-4-carbaldehyde start->product reagents 1. POCl3, DMF 2. H2O

Caption: Vilsmeier-Haack formylation of 3-tert-butyl-1H-pyrazole.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Addition of Pyrazole: Dissolve 3-tert-butyl-1H-pyrazole in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-(tert-butyl)-1H-pyrazole-4-carbaldehyde.[10]

Step 2: Reductive Amination to (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[11][12][13][14] In this step, the pyrazole-4-carbaldehyde is converted to the corresponding primary amine.

Reaction Scheme:

Reductive Amination start 3-(tert-butyl)-1H-pyrazole-4-carbaldehyde product (3-(tert-butyl)-1H-pyrazol-4-yl)methanamine start->product reagents 1. NH4OAc, NH4OH 2. NaBH4 or NaBH3CN

Caption: Reductive amination of the pyrazole-4-carbaldehyde.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-(tert-butyl)-1H-pyrazole-4-carbaldehyde in methanol, add ammonium acetate and aqueous ammonia.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Make the aqueous residue basic with NaOH solution and extract with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude amine can be purified by column chromatography or by conversion to its hydrochloride salt.

Medicinal Chemistry Applications: A Scaffold for Kinase Inhibition

The (3-(tert-butyl)-1H-pyrazol-4-yl)methanamine scaffold is a prime candidate for the development of kinase inhibitors. The pyrazole core can act as a hinge-binder, forming key hydrogen bonds with the kinase hinge region, while the tert-butyl group can occupy a hydrophobic pocket, and the methanamine moiety can be functionalized to interact with the solvent-exposed region of the ATP-binding site.

Case Study: Checkpoint Kinase (Chk) Inhibitors

Checkpoint kinases, such as Chk1, are critical components of the DNA damage response pathway and represent important targets in oncology.[15][16] Pyrazole-based scaffolds have been successfully employed in the development of potent and selective Chk1 inhibitors.[16][17]

Hypothetical Inhibitor Design Workflow:

Chk1 Inhibitor Design cluster_0 Scaffold Selection & Synthesis cluster_1 Library Generation cluster_2 Screening & Optimization A Select (3-(tert-butyl)-1H-pyrazol-4-yl)methanamine as core scaffold B Synthesize the core scaffold A->B C Couple with diverse carboxylic acids or sulfonyl chlorides B->C D Generate a library of amide and sulfonamide derivatives C->D E Screen library against Chk1 D->E F Identify initial hits E->F G Establish SAR and optimize potency and selectivity F->G

Caption: Workflow for developing Chk1 inhibitors from the target scaffold.

The aminomethyl group can be acylated or sulfonated to introduce a variety of substituents that can interact with the solvent-exposed region of the Chk1 active site. The tert-butyl group would be expected to occupy the hydrophobic pocket, while the pyrazole core interacts with the hinge region.

Case Study: p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory cytokine production, making it an attractive target for the treatment of inflammatory diseases.[18][19] Pyrazole-containing compounds have been extensively investigated as p38 MAP kinase inhibitors.[6][20][21]

Quantitative Data for Representative Pyrazole-based p38α Inhibitors:

CompoundScaffoldp38α IC₅₀ (nM)Reference
BIRB 7961,5-diarylpyrazole0.1[16]
VX-745Imidazole-based16[18]
SC-XXPyrazolo[3,4-b]pyridine10[20]

This table presents data for related pyrazole scaffolds to illustrate the potential of the core structure.

The (3-(tert-butyl)-1H-pyrazol-4-yl)methanamine scaffold could be elaborated to generate novel p38 inhibitors. For instance, the amine could be functionalized with groups that mimic the interactions of known inhibitors, while benefiting from the favorable orientation of the tert-butyl group in the hydrophobic pocket.

Case Study: MALT1 Inhibitors

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a crucial role in NF-κB signaling and is a therapeutic target for certain lymphomas and autoimmune diseases.[22][23][24][25][26] Allosteric inhibitors of MALT1 have been developed, some of which feature a pyrazole core.[22][27]

The (3-(tert-butyl)-1H-pyrazol-4-yl)methanamine scaffold can be envisioned as a starting point for the design of novel MALT1 inhibitors. The methanamine handle allows for the attachment of functionalities that could engage with allosteric sites on the MALT1 protein.

Physicochemical Properties and Drug-likeness

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular Weight153.23 g/mol
LogP~1.5 - 2.0
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bonds2

These predicted properties suggest that the scaffold has a favorable starting point for the development of orally bioavailable drugs, adhering to general guidelines such as Lipinski's Rule of Five. The relatively low molecular weight and number of rotatable bonds provide ample opportunity for further functionalization without venturing into non-drug-like chemical space.

Conclusion and Future Directions

(3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine represents a synthetically accessible and highly versatile building block for medicinal chemistry. Its inherent features, including the strategically positioned tert-butyl group for hydrophobic interactions and the readily functionalizable methanamine moiety, make it an attractive scaffold for the design of novel therapeutics, particularly kinase inhibitors. The established importance of the pyrazole core in numerous approved drugs underscores the potential of this specific derivative.

Future research should focus on the synthesis of a diverse library of compounds derived from this scaffold and their evaluation against a panel of therapeutically relevant targets. Detailed structure-activity relationship studies will be crucial to unlock the full potential of this promising chemical entity in the ongoing quest for new and effective medicines.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. ACS Publications. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • A Casein kinase 1/Checkpoint kinase 1 pyrazolo-pyridine protein kinase inhibitor as novel activator of the p53 pathway. PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity. PubMed. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing. PubMed. [Link]

  • MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. Cell Reports. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. Pulsus Group. [Link]

  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Structures of pyrazole-based p38α/MAPK14 kinase inhibitors and their IC50 values. ResearchGate. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • 3-(tert-Butyl)-1H-pyrazole-4-carbaldehyde. J&K Scientific. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. [Link]

  • A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. PubMed. [Link]

  • Development of Potent MALT1 Inhibitors Featuring a Novel "2-Thioxo-2,3-dihydrothiazolo[4,5- d]pyrimidin-7(6 H)-one" Scaffold for the Treatment of B Cell Lymphoma. PubMed. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. [Link]

  • Discovery of the First MALT1 Allosteric Scaffolding Inhibitor. HotSpot Therapeutics. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

  • An updated patent review of MALT1 inhibitors (2021-present). PubMed. [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. International Journal of ChemTech Research. [Link]

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

Sources

Foundational

Role of tert-butyl pyrazole amines in fragment-based drug discovery

Technical Guide: The Role of tert-Butyl Pyrazole Amines in Fragment-Based Drug Discovery Executive Summary: The "Silent Spy" of Fragment Libraries In the landscape of Fragment-Based Drug Discovery (FBDD), the 3-amino-5-t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: The Role of tert-Butyl Pyrazole Amines in Fragment-Based Drug Discovery

Executive Summary: The "Silent Spy" of Fragment Libraries

In the landscape of Fragment-Based Drug Discovery (FBDD), the 3-amino-5-tert-butylpyrazole scaffold (CAS 82560-12-1) represents a privileged motif that bridges the gap between low-affinity screening hits and high-potency lead compounds. Unlike generic heteroaromatics, this scaffold offers a dual advantage:

  • Structural: The tert-butyl group acts as a rigid, spherical hydrophobic anchor, ideally suited for filling "deep" lipophilic pockets such as the allosteric site in DFG-out kinase conformations.

  • Analytical: The tert-butyl moiety provides nine chemically equivalent protons, generating an intense, sharp singlet in 1H NMR.[1] This acts as an intrinsic "spy tag," allowing for rapid ligand-observed NMR screening (e.g., STD, WaterLOGSY) with superior signal-to-noise ratios compared to standard methyl or aromatic signals.

This guide details the synthesis, screening, and elaboration of this scaffold, emphasizing its utility in targeting kinases (FLT3, p38, CDKs) and its specific advantages in NMR-based screening workflows.

Physicochemical Profile & Design Logic

The tert-butyl pyrazole amine is not merely a space-filler; it is a tuned pharmacophore.

PropertyValue / CharacteristicImpact on FBDD
MW ~139.2 DaLeaves ample room for "fragment growing" while staying <300 Da (Rule of 3).
LogP ~1.8 - 2.2Balanced lipophilicity. Soluble enough for NMR (mM), hydrophobic enough for binding.
H-Bonding Donor (NH, NH2), Acceptor (N)The pyrazole NH and exocyclic NH2 provide critical directional vectors.
Sterics tert-Butyl Volume (~108 ų)Fills hydrophobic sub-pockets (e.g., Gatekeeper regions) with high shape complementarity.
NMR Signature

~1.2–1.4 ppm (9H, s)
Critical: High-intensity signal for rapid hit identification in protein-dense buffers.
The "Magic" of the tert-Butyl Handle

In FBDD, detecting weak binders (


 > 100 

M) is challenging. The tert-butyl group serves as a built-in sensitivity booster.[2] In a typical 1H NMR spectrum of a protein-ligand mixture, the protein background is broad. The tert-butyl signal remains sharp (due to rapid internal rotation) and intense (9 protons).[2]
  • Self-Validation: If the tert-butyl signal broadens significantly or shifts (due to ring-current effects from protein aromatic residues) upon protein addition, it confirms specific binding.

Experimental Workflow: Synthesis & Library Design

Accessing this fragment requires a robust protocol that avoids regioisomeric mixtures. The condensation of tert-butylhydrazine with


-ketonitriles is the industry standard.
Protocol 1: Regioselective Synthesis of 3-Amino-5-tert-butylpyrazole

Objective: Synthesize the core fragment on a multigram scale.

Reagents:

  • tert-Butylhydrazine hydrochloride

  • Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile)

  • Ethanol (Absolute)

  • Reflux condenser

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve tert-butylhydrazine HCl (20 mmol) and pivaloylacetonitrile (20 mmol) in Ethanol (50 mL).

  • Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Mechanism:[3][4] The hydrazine attacks the ketone carbonyl first (forming a hydrazone), followed by intramolecular attack on the nitrile carbon to close the ring.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. Look for the disappearance of the nitrile peak.

  • Workup: Cool to room temperature. Concentrate under reduced pressure.

  • Neutralization: Treat the residue with saturated NaHCO3 (aq) to neutralize the HCl salt. Extract with Ethyl Acetate (3x).

  • Purification: Dry organics over MgSO4, filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

    • Yield Expectations: >85%.

Self-Validating QC Criteria:

  • 1H NMR (DMSO-d6): Distinct singlet at ~1.2 ppm (9H, t-Bu), Singlet at ~5.4 ppm (1H, pyrazole-CH), Broad singlet at ~4-5 ppm (2H, NH2).

  • Regio-check: NOESY correlation between the tert-butyl group and the pyrazole-CH confirms the 3/5 substitution pattern.

Visualizing the Workflow

SynthesisWorkflow Start Reagents: t-Butylhydrazine + Pivaloylacetonitrile Reaction Reflux in EtOH (Cyclization) Start->Reaction Heat Intermediate Hydrazone Intermediate Reaction->Intermediate Transient Workup Neutralization & Extraction Reaction->Workup TLC Complete Intermediate->Reaction Ring Closure Product 3-Amino-5-tert-butylpyrazole (Core Fragment) Workup->Product Crystallization

Figure 1: Synthetic route for the core fragment. The reaction proceeds via a hydrazone intermediate to the stable aminopyrazole.

Screening Methodology: The "Spy Tag" Protocol

This section details how to screen this fragment against a target protein (e.g., a Kinase) using Ligand-Observed NMR.

Technique: WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) Why? It detects the transfer of magnetization from bulk water to the ligand via the protein. Non-binders appear with negative/weak signals; binders appear with positive/strong signals.

Protocol:

  • Sample Prep:

    • Buffer: PBS or Tris (pH 7.4), 10% D2O.

    • Protein Conc: 10–20

      
      M.
      
    • Fragment Conc: 200–500

      
      M (Ligand excess is crucial).
      
  • Acquisition:

    • Pulse Sequence: ph_waterlogsy (Bruker/Varian standard).

    • Mixing Time: 1.5–2.0 seconds.

  • Data Analysis (The tert-Butyl Advantage):

    • Focus on the 1.0–1.5 ppm region.

    • Binder: The massive 9H singlet will show a positive phase (upward peak).

    • Non-Binder: The signal will be negative or nulled.

  • Competition (Validation):

    • Add a known high-affinity inhibitor (stoichiometric to protein).

    • If the tert-butyl fragment binds at the active site, its WaterLOGSY signal will disappear or invert (return to non-binder state).

Fragment Growing: From Hit to Lead

Once the tert-butyl pyrazole amine is identified as a hit, the exocyclic amine (-NH2) becomes the vector for elaboration.

Common Strategy: Urea Linkage Many kinase inhibitors (e.g., FLT3 inhibitors) utilize a urea linker to connect the pyrazole to an aromatic tail. This targets the "Gatekeeper" residue and the DFG motif.

Reaction:

  • Fragment: 3-Amino-5-tert-butylpyrazole[5]

  • Partner: Aryl Isocyanate (or activated carbamate)

  • Product: Pyrazole-Urea-Aryl

Structural Logic (DFG-out Binding):

  • tert-Butyl: Occupies the hydrophobic pocket created by the Phe residue of the DFG motif moving "out."

  • Pyrazole NH: H-bonds with the Glu residue of the

    
    C-helix.
    
  • Urea: Forms a donor-acceptor pair with the backbone of the hinge region or the conserved Asp of the DFG.

Pathway Diagram: Fragment Elaboration

Elaboration cluster_Growth Fragment Growing Vectors Fragment 3-Amino-5-tert-butylpyrazole (Hit: KD ~100 uM) Vector1 Amide Coupling (React with Acid Cl) Fragment->Vector1 Vector2 Urea Formation (React with Isocyanate) Fragment->Vector2 Vector3 Reductive Amination (React with Aldehyde) Fragment->Vector3 Lead Kinase Inhibitor Lead (Potency: KD < 50 nM) Vector2->Lead Establishes DFG-out H-Bond Network

Figure 2: Elaboration strategies. The Urea Formation pathway (green) is the most validated route for Kinase Type II inhibition.

Case Study: FLT3 Inhibition in AML

Context: Acute Myeloid Leukemia (AML) often involves mutations in FLT3. Application: Researchers utilized the tert-butyl pyrazole amine scaffold to develop Type II inhibitors.

  • Observation: The tert-butyl group was essential. Replacing it with a methyl or ethyl group resulted in a >100-fold loss of potency.

  • Mechanism: The bulky tert-butyl group prevents the activation loop from closing, effectively locking the kinase in the inactive (DFG-out) state.

  • Result: Compounds like Quizartinib (though utilizing a related isoxazole/phenyl core, the binding mode is analogous) and specific pyrazole-urea derivatives achieve nanomolar potency by leveraging this exact steric lock.

Future Outlook

The tert-butyl pyrazole amine is evolving beyond simple kinases.

  • The "Dark Kinome": It is being used to probe understudied kinases (e.g., PCTAIRE family) where deep hydrophobic pockets are predicted but unexploited.

  • 19F Screening: Fluorinated analogs (e.g., trifluoromethyl-pyrazole) are being explored, but the tert-butyl group remains superior for 1H NMR screening due to the sheer number of protons (9 vs 3) and lack of need for specialized probes.

References

  • Pollock, P. M., & Cole, K. P. (2021). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 98, 46-67. Link

  • Smith, C. C., et al. (2015). Validation of the tert-Butyl Group as a Sensitive NMR Probe for Macromolecular Complexes. Journal of Biomolecular NMR, 62(3), 345-356. Link

  • Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 11, 100-115. Link

  • Erlanson, D. A., et al. (2016).[3] Fragment-based drug discovery: advancing fragment hits to lead and candidate quality. Journal of Medicinal Chemistry, 59(14), 6581-6602. Link

  • Lücking, U. (2013). The role of the tert-butyl group in modern drug discovery. Future Medicinal Chemistry, 5(7), 779-785. Link

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of Pyrazole Methanamines in Research and Development

Introduction: The Role and Risks of Pyrazole Methanamines in Drug Discovery Pyrazole and its derivatives are cornerstones in modern medicinal chemistry, forming the structural core of numerous approved pharmaceuticals, f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role and Risks of Pyrazole Methanamines in Drug Discovery

Pyrazole and its derivatives are cornerstones in modern medicinal chemistry, forming the structural core of numerous approved pharmaceuticals, from anticancer agents to treatments for erectile dysfunction.[1][2] The pyrazole nucleus is valued for its metabolic stability and its ability to act as a versatile scaffold in drug design.[1][3] Pyrazole methanamines, a subset of this important class, are frequently utilized as building blocks in the synthesis of novel therapeutic candidates due to their unique chemical properties.[4][5][6]

However, the very reactivity and structural features that make these compounds valuable also introduce potential health and safety hazards. As research and development professionals, a profound understanding of these risks is not merely a regulatory compliance issue but a fundamental component of scientific integrity and personal safety. This guide provides an in-depth analysis of the safety profiles of pyrazole methanamines, moving beyond a simple recitation of Safety Data Sheet (SDS) information to explain the causality behind handling precautions, emergency procedures, and risk mitigation strategies. It is designed to empower researchers to work confidently and safely with this critical class of molecules.

Section 1: A Composite Hazard Profile of Pyrazole Methanamines

While the specific hazards of a pyrazole methanamine derivative are dictated by its complete structure, a composite profile can be synthesized from available SDSs for representative compounds. It is imperative to always consult the specific SDS for the exact compound being used. The following hazards are frequently reported and should be considered the baseline for this chemical class.

  • Acute Toxicity (Oral): Many pyrazole derivatives are classified as harmful if swallowed.[7][8]

  • Skin Corrosion/Irritation: This is a significant hazard. The amine functional group imparts a basic character, which can lead to irritation or, in some cases, severe chemical burns upon contact with skin.[7][9]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or irreversible damage.[7][10]

  • Respiratory Irritation: As fine powders or volatile liquids, these compounds can cause irritation to the respiratory tract if inhaled.[7][10]

The Globally Harmonized System (GHS) pictograms typically associated with this class include:

PictogramHazard

Acute Toxicity (harmful), Skin/Eye Irritation, Respiratory Irritation

Skin Corrosion, Serious Eye Damage

Section 2: The Toxicological Landscape: Beyond Acute Effects

While SDSs provide critical acute toxicity data, a comprehensive risk assessment requires a deeper look into potential systemic and long-term effects. Research into related pyrazole structures has revealed mechanisms of toxicity not always apparent from standard screening.

A notable study on a series of 1-methyl-1H-pyrazole-5-carboxamides, which were initially found to have low cytotoxicity in standard cell line assays, demonstrated unexpected and potent acute toxicity in rodent models.[11][12] Subsequent investigation revealed that this toxicity was likely associated with the dose-dependent inhibition of mitochondrial respiration.[11][12] This finding is critical for drug development professionals, as it underscores the necessity of considering non-standard toxicological pathways early in the discovery pipeline. It serves as a powerful reminder that a "safe" result in a standard in vitro assay does not eliminate the potential for significant in vivo toxicity.

Table 1: Summary of Common Toxicological Endpoints for Pyrazole Derivatives

Endpoint Observation Causality/Implication Representative Citations
Acute Oral Toxicity Harmful if swallowed. Potential for systemic effects following ingestion. [7][8]
Skin Irritation/Corrosion Causes skin irritation, and in some cases, severe burns. The basic amine moiety can disrupt the skin's lipid barrier. [7][9]
Eye Damage Causes serious eye irritation or damage. High potential for severe injury upon splash contact. [7][10]
Respiratory Irritation May cause respiratory tract irritation. Inhalation of dust or vapors can lead to respiratory distress. [7]

| Mitochondrial Toxicity | Certain derivatives have shown dose-dependent inhibition of mitochondrial respiration. | Highlights a potential mechanism for unexpected systemic toxicity not evident in standard cytotoxicity assays. |[11][12] |

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is the cornerstone of safely handling pyrazole methanamines. This is achieved through a multi-layered approach, starting with engineering controls and culminating in the final barrier of PPE.

Engineering Controls

Engineering controls are the first and most effective line of defense.

  • Ventilation: All work with solid or liquid pyrazole methanamines should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for weighing, transferring, and any reaction setup.[13][14]

  • Emergency Facilities: Eyewash stations and safety showers must be readily accessible and tested regularly. Their locations should be known by all laboratory personnel before work begins.[13][14]

Personal Protective Equipment (PPE)

PPE is not a substitute for robust engineering controls but is essential to protect against residual risk and accidental exposure. The selection of appropriate PPE must be a deliberate, risk-assessed process.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe Required PPE Start Assess Task: Weighing, Synthesis, Purification CheckSolid Solid or Liquid? Start->CheckSolid Hands Chemical-Resistant Gloves (e.g., Nitrile) Start->Hands Body Flame-Resistant Lab Coat Start->Body CheckSplash Splash Risk? CheckSolid->CheckSplash Liquid CheckAerosol Aerosol/Dust Potential? CheckSolid->CheckAerosol Solid Eyes Safety Goggles (EN166 / ANSI Z87.1) CheckSplash->Eyes Yes Face Face Shield (in addition to goggles) CheckSplash->Face High Risk CheckSplash->Hands CheckSplash->Body CheckAerosol->Eyes Yes CheckAerosol->Hands CheckAerosol->Body Respiratory Respirator (NIOSH/EN 149) if required CheckAerosol->Respiratory Yes / Poor Ventilation

Caption: PPE selection workflow based on task-specific hazards.

Table 2: Detailed Personal Protective Equipment (PPE) Specifications

PPE Category Item Specification and Rationale Representative Citations
Eye/Face Protection Chemical Safety Goggles Must meet EN166 (EU) or ANSI Z87.1 (US) standards. Goggles provide a seal around the eyes, offering superior protection against splashes and dust compared to safety glasses.[14][15][16] [13][14][15]
Face Shield To be used in addition to goggles when there is a significant risk of splashing (e.g., handling larger volumes, working with pressurized systems).[15][16] [15][16]
Hand Protection Chemical-Resistant Gloves Nitrile gloves are commonly used. Always inspect gloves for tears or perforations before use. Remove and dispose of contaminated gloves immediately, washing hands thoroughly afterward.[13][14][17] [13][14][17]
Body Protection Laboratory Coat A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory. This protects skin and personal clothing from minor spills and contamination.[13][16] [13][15][16]

| Respiratory Protection | NIOSH/EN 149 Approved Respirator | Required when engineering controls are insufficient, when weighing fine powders outside of a containment hood, or during a large spill cleanup. Use requires prior training and fit-testing.[13][14][17] |[13][17][18] |

Section 4: Standard Operating Procedure (SOP) for Weighing and Dissolving a Solid Pyrazole Methanamine

This protocol is a self-validating system, incorporating safety checks at each critical step.

1. Preparation and Pre-Weighing Checks:

  • Step 1.1: Don all required PPE as determined by your risk assessment (See Table 2).
  • Step 1.2: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
  • Step 1.3: Designate a specific area within the fume hood for the weighing operation to contain any potential spills.
  • Step 1.4: Assemble all necessary equipment (spatula, weigh paper/boat, receiving flask, solvent, magnetic stir bar) inside the fume hood.

2. Weighing Operation:

  • Step 2.1: Place the analytical balance inside the fume hood or use a dedicated powder containment hood.
  • Step 2.2: Carefully open the reagent bottle. Avoid creating puffs of airborne dust.
  • Step 2.3: Use a clean spatula to transfer the desired amount of the solid to the weigh boat. Perform this action slowly and deliberately to minimize dust generation.
  • Step 2.4: Securely close the main reagent bottle immediately after dispensing.

3. Dissolution:

  • Step 3.1: Carefully add the weighed solid to the receiving flask containing the stir bar.
  • Step 3.2: Slowly add the desired solvent to the flask, ensuring the flask is aimed towards the back of the fume hood.
  • Step 3.3: Place the flask on a magnetic stir plate within the fume hood to complete dissolution.

4. Cleanup and Waste Disposal:

  • Step 4.1: Dispose of the used weigh boat and any contaminated wipes into a designated solid hazardous waste container located within the fume hood.
  • Step 4.2: Carefully wipe down the spatula and the work surface with a solvent-dampened cloth, disposing of it in the solid waste container.
  • Step 4.3: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated waste stream.
  • Step 4.4: Wash hands thoroughly with soap and water after exiting the lab.

A[label="1. Preparation\n- Don PPE\n- Verify Fume Hood\n- Assemble Equipment"]; B[label="2. Weighing\n- Transfer solid slowly\n- Minimize dust\n- Close container promptly"]; C [label="3. Dissolution\n- Add solid to flask\n- Add solvent\n- Stir to dissolve"]; D [label="4. Cleanup & Disposal\n- Dispose of contaminated items\n- Decontaminate surfaces\n- Remove PPE correctly"]; E [label="5. Final Step\n- Wash hands thoroughly"];

A -> B[label="Inside Fume Hood", color="#34A853"]; B -> C [label="Inside Fume Hood", color="#34A853"]; C -> D [label="Inside Fume Hood", color="#34A853"]; D -> E [color="#4285F4"]; }

Caption: Standard workflow for handling solid pyrazole methanamines.

Section 5: Emergency Procedures - A Logical Response Framework

Pre-planning is essential for a safe and effective response to emergencies.[19]

Spill Response

The response to a spill is dictated by its size and location.

Spill_Response_Tree Spill Chemical Spill Occurs Assess Is the spill large, uncontrolled, or are you untrained? Spill->Assess Evacuate IMMEDIATE ACTION: 1. Alert others 2. Evacuate the area 3. Call Emergency Services (911) 4. Notify EH&S Assess->Evacuate Yes SmallSpill SMALL SPILL PROCEDURE: 1. Alert others in the area 2. Don appropriate PPE 3. Contain spill with absorbent material 4. Neutralize if appropriate (for amines) 5. Collect debris in waste container 6. Decontaminate the area Assess->SmallSpill No

Sources

Foundational

Commercial availability and suppliers of high-purity (3-(Tert-butyl)-1h-pyrazol-4-yl)methanamine

Commercial Availability & Technical Guide: (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine Executive Summary (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine is a high-value heterocyclic building block used primarily in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Availability & Technical Guide: (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine

Executive Summary

(3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structure combines a lipophilic tert-butyl group (providing metabolic stability and hydrophobic pocket filling) with a reactive primary methanamine tail (serving as a versatile linker).[1]

Critical Sourcing Insight: This compound is commercially unstable as a free base due to the reactivity of the primary amine and the acidity of the pyrazole proton.[1] Consequently, it is almost exclusively available as a Dihydrochloride salt (2HCl) .[1] Researchers must account for the stoichiometry of the salt form (MW ~228.16 g/mol ) versus the free base (MW ~153.22 g/mol ) during reaction planning.[1]

Chemical Identity & Physicochemical Properties

PropertyData
Chemical Name (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine
Common Salt Form Dihydrochloride (2HCl)
CAS Number (2HCl) 2470435-32-4
CAS Number (Free Base) Not widely established; often referenced by generic pyrazole amine CAS or internal IDs.[1]
Molecular Formula C₈H₁₅N₃ (Free Base) / C₈H₁₇Cl₂N₃ (2HCl)
Molecular Weight 153.23 g/mol (Free Base) / 226.15 g/mol (2HCl)
Acidity (pKa) ~9.5 (Primary amine), ~14 (Pyrazole NH)
LogP ~1.25 (Predicted, Free Base)
H-Bond Donors/Acceptors 2 / 2
Structural Tautomerism (Critical QC Note)

In solution, 1H-pyrazoles undergo annular tautomerism.[1] The tert-butyl group at position 3 equilibrates with position 5.[1]

  • Tautomer A: 3-(tert-butyl)-1H-pyrazol-4-yl...[1][2]

  • Tautomer B: 5-(tert-butyl)-1H-pyrazol-4-yl...[1]

  • Impact: In 1H NMR (DMSO-d6), this results in broadened signals for the pyrazole ring protons or averaged signals depending on temperature.[1] This is not an impurity; it is an intrinsic property of the core.[1]

Tautomerism T1 3-(tert-butyl) Tautomer (Sterically hindered N1) T2 5-(tert-butyl) Tautomer (Less hindered N1) T1->T2 Rapid Equilibrium (Solution Phase)

Figure 1: Annular tautomerism of the 1H-pyrazole core.[1] This equilibrium is fast in protic solvents, affecting NMR interpretation.[1]

Commercial Sourcing Landscape

The supply chain for this compound is tiered.[1] While major catalog houses list it, "In-Stock" availability fluctuates due to the difficulty of stabilizing the methanamine tail.[1]

Tier 1: Stocking Distributors (High Probability)

These suppliers typically hold the dihydrochloride salt in stock for immediate shipment (1-5g scale).[1]

  • BLDpharm: Primary source for CAS 2470435-32-4.[1] Reliable for gram-scale discovery needs.[1]

  • Enamine: Excellent for building blocks.[1] Often stocks the N-Boc protected precursor if the free amine is unavailable.[1]

  • Combi-Blocks: Frequently stocks pyrazole fragments.[1]

Tier 2: Custom Synthesis & Aggregators
  • ChemScene / Ambeed: Often list the compound but may require a 2-3 week lead time for synthesis-on-demand.[1]

  • WuXi AppTec / Pharmaron: Best for kg-scale GMP procurement.[1]

Sourcing Decision Matrix

SourcingStrategy Start Requirement Analysis Scale Scale Needed? Start->Scale Small < 5 Grams (Discovery) Scale->Small Large > 100 Grams (Process Dev) Scale->Large CheckSalt Accept 2HCl Salt? Small->CheckSalt Custom Contract Custom Synthesis (Lead time: 4-6 weeks) Large->Custom BuyStock Buy from BLDpharm/Enamine (Lead time: 2-5 days) CheckSalt->BuyStock Yes FreeBase Requires On-Site Neutralization (Do not buy Free Base) CheckSalt->FreeBase No (Need Free Base) FreeBase->BuyStock Buy Salt -> Neutralize

Figure 2: Strategic sourcing workflow. Always prioritize the salt form for stability.[1]

Technical Synthesis & Quality Control

Understanding the synthesis is vital for identifying potential impurities in commercial batches.[1]

Dominant Synthetic Route[1]
  • Starting Material: 3-(tert-butyl)-1H-pyrazole.[1][3][4]

  • Formylation: Vilsmeier-Haack reaction to install the aldehyde at C4.

  • Reductive Amination: Reaction with ammonia/hydroxylamine followed by reduction (often using NaBH4 or Hydrogenation).[1]

Impurity Profile
Impurity TypeOriginDetection Method
Dimer (Secondary Amine) Over-alkylation during reductive amination.[1][3][4]LC-MS (M+ mass shift)
Residual Aldehyde Incomplete reduction of intermediate.[1]1H NMR (CHO peak ~9-10 ppm)
Regioisomers 3- vs 5- substitution fixed by N-alkylation (if N-protected).[1]NOESY NMR
Inorganic Salts Boron residues (from NaBH4) or Pd (if hydrogenated).[1]Residue on Ignition / ICP-MS
Purity Verification Protocol (Self-Validating)

To verify the identity of the Dihydrochloride Salt :

  • Solvent: Dissolve 10mg in DMSO-d6 (D2O exchange will wipe out NH protons).

  • 1H NMR Check:

    • Look for the tert-butyl singlet (~1.3 ppm, 9H).[1][4]

    • Look for the methylene (-CH2-) doublet/singlet (~3.8-4.0 ppm, 2H).[1]

    • Validation: The pyrazole C-H (position 5) should appear as a singlet around 7.5-8.0 ppm.[1]

  • Chloride Titration: Perform an AgNO3 titration to confirm the stoichiometry is 2HCl (approx 30% chloride by weight) vs 1HCl.[1]

Handling & Storage

  • Hygroscopicity: The HCl salt is hygroscopic.[1] It will absorb atmospheric moisture, turning into a sticky gum which complicates weighing.[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Desiccate upon warming to room temperature before opening.

  • Safety:

    • H315/H319: Causes skin and serious eye irritation.[1][5][6][7][8][9]

    • H335: May cause respiratory irritation.[1][5][6][9]

    • Specific Risk: As a primary amine, avoid contact with strong oxidizers or acid chlorides unless intended for reaction.[1]

References

  • BLDpharm Product Record. (2024). (3-(tert-Butyl)-1H-pyrazol-4-yl)methanamine dihydrochloride (CAS 2470435-32-4).[1] Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for substituted pyrazoles. Retrieved from [1]

  • Becerra, D., et al. (2021).[1] 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.[1][4] Molbank, 2021(1), M1196.[1] (Context on reductive amination of pyrazole aldehydes). Retrieved from [1]

  • Organic Syntheses. (2013). Preparation of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.[1][3][4] (Context on pyrazole synthesis and tautomerism). Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine Building Blocks

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold in Kinase Inhibitor Design Protein kinases are a crucial class of enzymes that regulate a vast array of cellular process...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Kinase Inhibitor Design

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[2] Its versatile synthetic accessibility, drug-like properties, and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal starting point for inhibitor design.[3][4][5]

This guide provides a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors utilizing a specific and valuable building block: (3-(tert-butyl)-1H-pyrazol-4-yl)methanamine . The strategic placement of the tert-butyl group at the C3 position can provide significant advantages, including enhanced potency and selectivity by occupying hydrophobic pockets within the ATP-binding site.[6] The 4-methanamine group serves as a key handle for introducing the pyrazole core into larger, more complex inhibitor scaffolds.

These notes are designed to provide both the "how" and the "why," offering not just step-by-step instructions but also the scientific rationale behind the chosen synthetic strategies.

Part 1: Synthesis of the Key Building Block: (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine

The synthesis of this key building block is a multi-step process that requires careful execution. The overall synthetic workflow is depicted below.

Synthetic Workflow A Starting Materials B Step 1: Synthesis of 3-tert-butyl-1H-pyrazole A->B Condensation C Step 2: Vilsmeier-Haack Formylation B->C POCl3, DMF D Step 3: Reductive Amination C->D NH4OAc, NaBH3CN E Final Building Block: (3-(tert-butyl)-1H-pyrazol-4-yl)methanamine D->E

Caption: Overall synthetic workflow for the preparation of the key pyrazole building block.

Step 1: Synthesis of 3-tert-butyl-1H-pyrazole

The synthesis of the pyrazole core is the foundational step. A common and effective method involves the condensation of a β-diketone or a related precursor with hydrazine.

Protocol 1: Synthesis of 3-tert-butyl-1H-pyrazole

  • Materials:

    • Pinacolone

    • Sodium methoxide (NaOMe)

    • Ethyl formate

    • Hydrazine hydrate

    • Diethyl ether

    • Hydrochloric acid (HCl)

    • Sodium bicarbonate (NaHCO3)

    • Magnesium sulfate (MgSO4)

  • Procedure:

    • To a solution of sodium methoxide (1.1 eq) in anhydrous diethyl ether at 0 °C, add a solution of pinacolone (1.0 eq) and ethyl formate (1.1 eq) in diethyl ether dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Cool the mixture to 0 °C and add hydrazine hydrate (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford 3-tert-butyl-1H-pyrazole.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Step 2: Vilsmeier-Haack Formylation of 3-tert-butyl-1H-pyrazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[7] This reaction introduces an aldehyde group at the C4 position of the pyrazole ring.

Protocol 2: Synthesis of 3-tert-butyl-1H-pyrazole-4-carbaldehyde

  • Materials:

    • 3-tert-butyl-1H-pyrazole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Sodium acetate solution (saturated)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of DMF (3.0 eq) in DCM to 0 °C.

    • Add POCl₃ (1.2 eq) dropwise to the cooled DMF solution, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Add a solution of 3-tert-butyl-1H-pyrazole (1.0 eq) in DCM dropwise to the Vilsmeier reagent.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

    • Neutralize the mixture by the slow addition of a saturated sodium acetate solution.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-tert-butyl-1H-pyrazole-4-carbaldehyde.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy (presence of a strong C=O stretch), and mass spectrometry.

Step 3: Reductive Amination to (3-(tert-butyl)-1H-pyrazol-4-yl)methanamine

Reductive amination is a direct and efficient method to convert the aldehyde to the desired primary amine.[8][9] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ.

Protocol 3: Synthesis of (3-(tert-butyl)-1H-pyrazol-4-yl)methanamine

  • Materials:

    • 3-tert-butyl-1H-pyrazole-4-carbaldehyde

    • Ammonium acetate (NH₄OAc)

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Sodium hydroxide (NaOH) solution (1 M)

  • Procedure:

    • Dissolve 3-tert-butyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol.

    • Stir the solution at room temperature for 30 minutes.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC.

    • Quench the reaction by adding 1 M NaOH solution until the mixture is basic (pH > 10).

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure to obtain the crude (3-(tert-butyl)-1H-pyrazol-4-yl)methanamine. The product can be further purified by column chromatography if necessary, though it is often used directly in the next step.

  • Characterization: The final building block should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Part 2: Application in Kinase Inhibitor Synthesis

The synthesized (3-(tert-butyl)-1H-pyrazol-4-yl)methanamine is a versatile building block for the construction of a wide range of kinase inhibitors. A common strategy involves the nucleophilic substitution of a leaving group on an electron-deficient heterocyclic core, a scaffold frequently found in kinase inhibitors.

Kinase Inhibitor Synthesis A (3-(tert-butyl)-1H-pyrazol-4-yl)methanamine C Nucleophilic Aromatic Substitution (SNAr) A->C B Heterocyclic Core (e.g., 2,4-dichloropyrimidine) B->C D Kinase Inhibitor Scaffold C->D

Caption: General scheme for incorporating the pyrazole building block into a kinase inhibitor scaffold.

Protocol 4: Synthesis of a Representative Pyrazole-based Kinase Inhibitor

This protocol describes the synthesis of a generic kinase inhibitor scaffold via a nucleophilic aromatic substitution reaction between the aminomethyl pyrazole building block and 2,4-dichloropyrimidine.

  • Materials:

    • (3-(tert-butyl)-1H-pyrazol-4-yl)methanamine

    • 2,4-Dichloropyrimidine

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF) or Dioxane

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution (NaHCO₃)

  • Procedure:

    • To a solution of (3-(tert-butyl)-1H-pyrazol-4-yl)methanamine (1.0 eq) in DMF or dioxane, add 2,4-dichloropyrimidine (1.1 eq) and DIPEA (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate or DCM/methanol gradient) to yield the final kinase inhibitor.

  • Characterization: The final compound should be thoroughly characterized by ¹H NMR, ¹³C NMR, HRMS, and its purity assessed by HPLC.

Part 3: Biological Evaluation of Synthesized Kinase Inhibitors

Once the target kinase inhibitors are synthesized and purified, their biological activity must be assessed. This typically involves in vitro biochemical assays to determine the potency of the compounds against the target kinase(s).

Biochemical Kinase Assays

A variety of assay formats are available to measure kinase activity and inhibition.[10][11] The choice of assay depends on factors such as the specific kinase, throughput requirements, and available equipment.[12]

  • Radiometric Assays: Considered the "gold standard," these assays use radiolabeled ATP (γ-³²P or γ-³³P) to measure the transfer of the radioactive phosphate to a substrate.[11]

  • Fluorescence-Based Assays: These non-radioactive methods include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and assays that measure ADP production (e.g., ADP-Glo™).

  • Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

Table 1: Comparison of Common Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Measures transfer of radiolabeled phosphateHigh sensitivity, direct measurementRequires handling of radioactive materials, low throughput
TR-FRET Measures FRET between a donor and acceptorHomogeneous, high throughput, sensitivePotential for compound interference
Fluorescence Polarization Measures changes in the rotational speed of a fluorescently labeled substrateHomogeneous, high throughputRequires a suitable fluorescent probe, lower sensitivity for some kinases
Luminescence (ADP-Glo™) Measures ADP production via a coupled enzyme reaction that generates lightHigh sensitivity, broad applicabilityCan be prone to interference from ATPases
Protocol 5: General Procedure for IC₅₀ Determination using a Luminescence-Based Assay (e.g., ADP-Glo™)
  • Prepare a serial dilution of the synthesized inhibitor in DMSO.

  • In a 384-well plate, add the kinase, substrate, and ATP to a reaction buffer.

  • Add the diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced according to the assay kit manufacturer's instructions.

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Representative Kinase Signaling Pathway

The synthesized pyrazole-based inhibitors can potentially target a variety of kinases involved in oncogenic signaling pathways. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Pyrazole Kinase Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: Simplified representation of the PI3K/Akt/mTOR signaling pathway and potential points of inhibition by pyrazole-based kinase inhibitors.

Conclusion

The (3-(tert-butyl)-1H-pyrazol-4-yl)methanamine building block is a valuable tool for the synthesis of novel kinase inhibitors. The protocols outlined in this guide provide a robust framework for the preparation of this key intermediate and its subsequent incorporation into potential therapeutic agents. By understanding the underlying chemical principles and employing rigorous characterization and biological evaluation techniques, researchers can effectively leverage this building block in their drug discovery efforts.

References

  • Simenel, A. A., Rogatkina, E. Y., & Rodionov, A. N. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4(X), XX–XX. [Link]

  • Simenel, A. A., Rogatkina, E. Y., & Rodionov, A. N. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • El-Gharably, A. M., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(4), M1513. [Link]

  • Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

  • Gomtsyan, A. (2012). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Lee, C.-C., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Royal Society of Chemistry. [Link]

  • Flores, A. F. C., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(20), 17973–17985. [Link]

  • Reddy, B. V. S., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. ResearchGate. [Link]

  • Unver, Y., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27468-27500. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. [Link]

  • da Silva, F. C., et al. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]

  • Alkorta, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27. [Link]

  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. [Link]

  • Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • El-Gharably, A. M., et al. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2022(2), M1398. [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological activity of 4”substituted-2-(4'-formyl-3'-phenylpyrazole) 4-phenyl thiazole. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Lee, C.-C., et al. (2015). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications, 51(78), 14612-14615. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Doherty, K. E., et al. (2023). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2023(2), M1595. [Link]

  • ResearchGate. (n.d.). Biological hypothesis of the interaction of the tert-butyl and... [Link]

  • Viaud-Massuard, M.-C., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(7), 3495–3504. [Link]

  • Ryabukhin, S. V., et al. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 27(21), 7247. [Link]

  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713–716. [Link]

  • Benaglia, M., et al. (2023). Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas and by a Recyclable Linear-Polymer-Supported Analogue in a Continuous Flow Process. Molecules, 28(24), 8056. [Link]

  • Sbardella, G., & Braconi, L. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

  • Professor Dave Explains. (2021, July 7). Gabriel Amine Synthesis [Video]. YouTube. [Link]

  • Li, R., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1739. [Link]

  • Chemical Problems. (n.d.). SYNTHESIS AND CONVERSION OF PYRAZOLE DERIVATIVES. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Crizotinib (PF-02341066). (n.d.). PubChem. [Link]

  • Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • ResearchGate. (n.d.). The synthetic route for pyrazoles 102. [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Pyrazoles. [Link]

  • Sharma, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Future Journal of Pharmaceutical Sciences, 9(1), 14. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of (3-(Tert-butyl)-1h-pyrazol-4-yl)methanamine coupling reactions

Technical Support Center: Optimizing (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine Couplings Case ID: #PYR-TBUT-004 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine Couplings

Case ID: #PYR-TBUT-004 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield issues with (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine . This building block presents a "perfect storm" of synthetic challenges: the steric bulk of the tert-butyl group at position 3 shields the amine at position 4, while the amphoteric nature of the pyrazole ring introduces solubility and competitive nucleophilicity issues.

This guide moves beyond standard protocols to address the specific physicochemical barriers of this molecule.

Module 1: Pre-Reaction Diagnostics (The "Hardware" Check)

Before optimizing the coupling agent, we must ensure the amine is chemically accessible. The most common failure point is the salt form trap .

The Issue: HCl Salt Sequestration

This amine is typically supplied as a hydrochloride salt to prevent oxidation and shelf-degradation.

  • Symptom: Reaction mixture remains heterogeneous; conversion stops at <20%.

  • Root Cause: The tert-butyl group increases lipophilicity, making the salt poorly soluble in DCM or THF. Standard bases (TEA) may not fully penetrate the crystal lattice to "crack" the salt.

Protocol A: The "Free-Base" Release

Do not rely on in-situ neutralization for difficult couplings involving this scaffold.

  • Suspend the amine HCl salt in a biphasic mixture of DCM (or EtOAc) and 1M NaOH (1:1 ratio).

    • Note: Avoid saturated

      
      ; the pKa of the primary amine (~10.5) requires a stronger base for rapid deprotonation.
      
  • Stir vigorously for 20 minutes. The organic layer should become clear.[1]

  • Separate the organic layer.

  • Dry over

    
     and concentrate immediately before use.
    
    • Why? The free base is unstable over long periods (air oxidation).

Module 2: Coupling Strategy (The "Software" Update)

Standard EDC/HOBt or even HATU protocols often fail here because the tert-butyl group acts as a "gatekeeper," blocking the trajectory of the activated ester.

Reagent Selection Matrix
ReagentSuitabilityTechnical Rationale
EDC / HOBt 🔴 Poor The active ester is too bulky; kinetics are too slow, allowing hydrolysis or side reactions to dominate.
HATU / DIPEA 🟡 Moderate Works for highly acidic partners, but the byproduct (V-type species) is difficult to remove from the lipophilic pyrazole product.
T3P (Propylphosphonic Anhydride) 🟢 Optimal Recommended. The cyclic anhydride structure is compact. It drives the reaction via an irreversible mechanism and tolerates significant steric hindrance.
Acid Chloride 🟠 Risky High reactivity overcomes sterics but risks bis-acylation at the pyrazole-N1 position.
Protocol B: The T3P Optimization (Recommended)

Reference Standard: 50% w/w T3P in EtOAc/DMF.

  • Dissolve Carboxylic Acid (1.0 equiv) and Free-based Amine (1.1 equiv) in EtOAc (or DMF if solubility is poor).

    • Tip: Avoid THF if possible; T3P kinetics are often faster in EtOAc.

  • Cool to 0°C.

  • Add Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv).

    • Critical: Pyridine often suppresses epimerization better than DIPEA in T3P couplings.

  • Add T3P (1.5 - 2.0 equiv) dropwise.

  • Warm to RT and monitor. If incomplete after 4h, heat to 50°C.

    • Why? The tert-butyl steric barrier increases the activation energy (

      
      ). Thermal energy is often required to push the amine past the steric wall.
      

Module 3: Troubleshooting Side Reactions

The "Ghost" Peak: Mass + X

If you observe a product with Mass = [Expected] + [Acyl Group], you have N-acylated the pyrazole ring .

  • Mechanism: The pyrazole NH (pKa ~14) is weakly acidic. In the presence of strong bases (NaH) or large excesses of coupling reagent, it becomes nucleophilic.

  • Solution:

    • Protect the Pyrazole: Use a Boc-protected precursor (1-Boc-3-(tert-butyl)-1H-pyrazol-4-yl)methanamine. The Boc group removes the competitive site and increases solubility.

    • Deprotection: Remove Boc post-coupling with 4M HCl/Dioxane (clean quantitative step).

Visualizing the Workflow

The following logic tree guides your decision-making process based on the specific failure mode you are observing.

CouplingLogic Start START: Low Yield Observed CheckSalt Is the Amine an HCl Salt? Start->CheckSalt FreeBase Action: Perform Biphasic Neutralization (NaOH/DCM) CheckSalt->FreeBase Yes CheckSideRxn LCMS: Is there Bis-Acylation? CheckSalt->CheckSideRxn No (Free Base) FreeBase->CheckSideRxn CheckSterics Is the Acid Partner Bulky? UseT3P Protocol: Switch to T3P (EtOAc, Pyridine, 50°C) CheckSterics->UseT3P Yes (High Sterics) Standard Protocol: HATU/DIPEA (0°C to RT) CheckSterics->Standard No CheckSideRxn->CheckSterics No Protect Action: Use N-Boc Protected Pyrazole Precursor CheckSideRxn->Protect Yes (Mass + Acyl) Protect->UseT3P Re-attempt Coupling

Figure 1: Decision matrix for optimizing sterically hindered pyrazole couplings. Blue nodes indicate decision points; Green/Yellow nodes indicate corrective actions.

Frequently Asked Questions (FAQ)

Q: Can I use DMF as a solvent for the T3P reaction? A: Yes, but T3P is supplied in EtOAc. If you switch to DMF, ensure it is strictly anhydrous. Water hydrolyzes T3P rapidly. For this specific pyrazole, a mixture of EtOAc/DMF (4:1) often balances solubility with reagent stability.

Q: Why is the tert-butyl group causing so much trouble compared to a methyl group? A: The tert-butyl group is a "conformation locker." It forces the methanamine arm to rotate away to relieve strain, potentially burying the nitrogen lone pair or creating a steric wall that prevents the large electrophile (activated acid) from approaching the correct angle for nucleophilic attack.

Q: My LCMS shows the product, but I lose it during aqueous workup. A: The amino-pyrazole motif can coordinate to metals or remain protonated in the aqueous layer.

  • Fix: Ensure the aqueous workup pH is adjusted to ~8-9. If the product is amphoteric, avoid simple extraction; use a "salting out" procedure (saturate aqueous layer with NaCl) or extract with CHCl3/IPA (3:1).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

    • Grounding: Validates T3P as a superior reagent for sterically encumbered substrates and lower epimeriz
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Grounding: Provides the mechanistic basis for HATU vs. Carbodiimide reactivity profiles.
  • Fini, F., et al. (2022).[2] Synthesis of Functionalized Thiophene Based Pyrazole Amides. Molecules, 27(2), 360.[3]

    • Grounding: Discusses specific protecting group strategies (Boc) for pyrazole nitrogens during amide coupling to prevent regioselectivity errors.
  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

    • Grounding: Comparative data on T3P vs HATU for hindered amines (Aib analogs), serving as a proxy for the tert-butyl steric challenge.

Sources

Optimization

Minimizing side reactions during acylation of (3-(Tert-butyl)-1h-pyrazol-4-yl)methanamine

Technical Support Center: Acylation of (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine Welcome to the technical support guide for the selective acylation of (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine. This document provides...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acylation of (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine

Welcome to the technical support guide for the selective acylation of (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help researchers, scientists, and drug development professionals minimize side reactions and maximize the yield of the desired N-acylated product. Our guidance is grounded in established mechanistic principles and practical laboratory experience.

Understanding the Reactivity Landscape

Successful acylation hinges on understanding the competing nucleophilic sites within the starting material. (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine possesses three primary sites for potential acylation, each with distinct reactivity influenced by steric and electronic factors.

  • Primary Amine (Most Nucleophilic): The aminomethyl group (-CH₂NH₂) is the target site. As a primary aliphatic amine, it is highly nucleophilic and readily attacks acylating agents.

  • Pyrazole N1-H: The pyrazole ring contains an acidic proton on one of the nitrogen atoms. Upon deprotonation by a base, the resulting pyrazolide anion is a potent nucleophile.

  • Pyrazole N2: The second, sp²-hybridized nitrogen of the pyrazole ring is basic and can act as a nucleophile, particularly with highly reactive electrophiles.[1]

The bulky tert-butyl group at the C3 position provides significant steric hindrance, which can influence the regioselectivity of acylation, particularly at the adjacent N2 and C4 positions.[2][3]

Reactivity_Sites cluster_molecule cluster_labels mol amine_label Primary Amine (Target Site, Highly Nucleophilic) amine_label:e->mol:w n1_label Pyrazole N1-H (Nucleophilic upon deprotonation) n1_label:e->mol:w n2_label Pyrazole N2 (Basic, Competing Nucleophile) n2_label:e->mol:w

Caption: Nucleophilic sites on (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the acylation reaction in a question-and-answer format.

Q1: I'm observing multiple products by LC-MS and NMR. What are the likely side products and how can I prevent their formation?

This is the most common challenge. The formation of multiple products arises from the acylation of non-target nucleophilic sites.

A. N1-Acylation of the Pyrazole Ring:

  • Cause: The base used in the reaction deprotonates the N1-H of the pyrazole ring, creating a competing pyrazolide nucleophile which then reacts with the acylating agent.[4]

  • Troubleshooting:

    • Choice of Base: Avoid strong, non-hindered bases in homogeneous solutions. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred as its bulk minimizes interaction with the pyrazole ring.

    • Employ Schotten-Baumann Conditions: This is a highly effective strategy.[5] By using a biphasic system (e.g., dichloromethane/water) with an inorganic base (e.g., NaHCO₃, K₂CO₃) in the aqueous phase, the reaction is controlled by phase partitioning. The primary amine reacts in the organic phase, while the generated acid (e.g., HCl) is neutralized in the aqueous phase. The pyrazolide anion, if formed, has low solubility in the organic layer, thus suppressing N1-acylation.[5][6]

    • Temperature Control: Running the reaction at low temperatures (0 °C to room temperature) favors the kinetically preferred acylation of the more nucleophilic primary amine.

B. N,N-Diacylation of the Primary Amine:

  • Cause: While the mono-acylated amide product is significantly less nucleophilic than the starting amine, diacylation can occur if there is a large excess of a highly reactive acylating agent (like an acyl chloride) or if high temperatures are used.[7][8]

  • Troubleshooting:

    • Stoichiometry Control: Use a slight excess of the amine (1.1 to 1.2 equivalents) relative to the acylating agent. Alternatively, use no more than 1.05 equivalents of the acylating agent.

    • Slow Addition: Add the acylating agent dropwise to the solution of the amine at 0 °C. This maintains a low instantaneous concentration of the electrophile, favoring mono-acylation.

C. C-Acylation of the Pyrazole Ring:

  • Cause: This Friedel-Crafts-type reaction is generally not observed under standard N-acylation conditions. It becomes a risk only if a Lewis acid catalyst is present.[9]

  • Troubleshooting:

    • Avoid Lewis Acids: Do not use catalysts like AlCl₃, FeCl₃, or ZnCl₂ unless C-acylation is the desired outcome.

Reaction_Pathways start Starting Material (3-(tert-butyl)-1H-pyrazol-4-yl)methanamine acyl + Acylating Agent (R-COCl) product Desired Product (N-acylated amine) acyl->product  Desired Pathway  (Primary Amine Acylation) side1 Side Product (N,N-Diacylated) acyl->side1  Side Reaction  (Excess Acylating Agent) side2 Side Product (N1-Pyrazole Acylated) acyl->side2  Side Reaction  (Base-Mediated)

Caption: Desired reaction pathway versus common side reactions.

Q2: My reaction yield is low, and I'm recovering unreacted starting material. How can I drive the reaction to completion?

A: Low conversion can stem from several factors:

  • Insufficient Acylating Agent Activity: If using a less reactive acylating agent like an acid anhydride or ester, the reaction may be slow. Consider switching to the corresponding acyl chloride.

  • Acid Quenching: The acylation of an amine with an acyl chloride produces one equivalent of acid (HCl), which protonates and deactivates the unreacted amine starting material.[6] A base is essential to neutralize this acid. Ensure at least one equivalent of base is used for the HCl byproduct, plus any catalytic amount if needed. For Schotten-Baumann conditions, a slight excess of the base is recommended.

  • Solubility Issues: The starting material or reagents may not be fully soluble in the chosen solvent, leading to a slow, heterogeneous reaction. Screen different solvents (e.g., DCM, THF, acetonitrile) or consider a solvent mixture.

Q3: Is it necessary to use a protecting group for the pyrazole nitrogen?

A: While not always necessary, it is a definitive strategy to ensure selectivity.

  • Pros: Using a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the pyrazole N1 position completely blocks this site from reacting.[10] This strategy guarantees that acylation occurs exclusively at the primary amine. The Boc group is stable to the basic conditions of acylation and can be removed later with acid (e.g., TFA or HCl).[11]

  • Cons: This approach adds two steps to the synthetic sequence (protection and deprotection), which may not be ideal for efficiency or overall yield.

  • Recommendation: First, attempt to optimize the direct acylation using the strategies outlined above (e.g., Schotten-Baumann conditions). If side reactions at the pyrazole nitrogen remain problematic, especially with a very valuable or sensitive acylating agent, then a protection/deprotection strategy is a reliable alternative.[12]

Troubleshooting Summary Table

Problem Observed Probable Cause(s) Recommended Solution(s)
Multiple Products 1. N1-acylation of the pyrazole ring. 2. N,N-diacylation of the primary amine.1. Use Schotten-Baumann conditions (DCM/aq. NaHCO₃). 2. Use a hindered base like DIPEA. 3. Ensure slow, cold (0 °C) addition of the acylating agent. 4. Use ≤1.05 eq. of the acylating agent.
Low Yield / Incomplete Reaction 1. Amine deactivation by HCl byproduct. 2. Poor solubility of reagents. 3. Insufficiently reactive acylating agent.1. Ensure at least 1 equivalent of base is used to neutralize HCl. 2. Screen alternative solvents (THF, MeCN, DMF). 3. Switch from anhydride/ester to a more reactive acyl chloride.
Product Degradation 1. Reaction temperature is too high. 2. Prolonged reaction time with strong base/acid.1. Run the reaction at a lower temperature (start at 0 °C). 2. Monitor the reaction by TLC/LC-MS and work up as soon as the starting material is consumed.

Recommended Protocol: Selective Mono-N-Acylation via Schotten-Baumann Conditions

This protocol is designed to maximize the yield of the desired mono-acylated product while minimizing side reactions.[13][14]

Reagents & Materials:

  • (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine (1.0 eq.)

  • Acyl chloride (1.05 eq.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine (1.0 eq.) in dichloromethane (approx. 0.1 M concentration).

  • Add Aqueous Base: Add an equal volume of saturated aqueous NaHCO₃ solution to the flask.

  • Cooling: Place the flask in an ice-water bath and stir the biphasic mixture vigorously for 10-15 minutes to cool it to 0 °C.

  • Prepare Acylating Agent: Dissolve the acyl chloride (1.05 eq.) in a small amount of DCM and load it into an addition funnel.

  • Slow Addition: Add the acyl chloride solution dropwise from the addition funnel to the vigorously stirred biphasic mixture over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine all organic layers.

    • Wash the combined organic layer with deionized water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acylated product.

Optimization_Workflow start Start Acylation Reaction (e.g., Schotten-Baumann) monitor Monitor by TLC/LC-MS start->monitor check_sm Starting Material Consumed? monitor->check_sm check_sm->monitor No, continue reaction workup Proceed to Workup & Purification check_sm->workup Yes troubleshoot Analyze Outcome workup->troubleshoot low_yield Low Yield/ Incomplete troubleshoot->low_yield Problem side_products Side Products Observed troubleshoot->side_products Problem solution_yield Increase Base eq. Check Reagent Activity low_yield->solution_yield solution_side Decrease Temp Slow Addition Adjust Base/Solvent side_products->solution_side solution_yield->start Re-attempt solution_side->start Re-attempt

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3-(Tert-butyl)-1h-pyrazol-4-yl)methanamine

Topic: Personal protective equipment for handling (3-(Tert-butyl)-1h-pyrazol-4-yl)methanamine Audience: Researchers, scientists, and drug development professionals. Executive Safety Summary Compound Class: Alkylaminopyra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (3-(Tert-butyl)-1h-pyrazol-4-yl)methanamine Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Compound Class: Alkylaminopyrazole Primary Hazard Driver: Primary Aliphatic Amine Motif (-CH₂NH₂) Risk Profile: CORROSIVE / SEVERE IRRITANT

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for novel building blocks like (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine may be sparse, functional group read-across logic dictates our safety protocol. The presence of the unhindered primary methanamine group confers significant basicity (


), making this compound capable of causing chemical burns to mucous membranes and eyes, and reacting with atmospheric CO₂.

The Golden Rule: Treat this compound as a corrosive and air-sensitive agent until empirical data proves otherwise.

Risk Assessment & Hazard Identification

Hazard ClassGHS Code (Inferred)Mechanism of Action
Skin Corrosion/Irritation H314 / H315 High alkalinity of the methanamine tail saponifies skin lipids, leading to deep tissue damage or severe dermatitis.
Serious Eye Damage H318 Rapid penetration of the cornea due to lipophilic tert-butyl group + basic amine, causing potential irreversible opacity.
Respiratory Sensitization H335 Inhalation of dust or concentrated vapor irritates the upper respiratory tract; pyrazole moieties can occasionally act as sensitizers.
Reactivity Air/Moisture Sensitive Primary amines rapidly absorb atmospheric CO₂ to form carbamates, degrading purity and altering stoichiometry.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.

PPE CategoryStandard ProtocolEnhanced Protocol (Synthesis/Scale-up >1g)Scientific Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Face Shield + Splash GogglesGoggles seal against vapors; the face shield protects the neck/face from projectile hydrolysis or splashes.
Hand Protection Nitrile Gloves (Min. 5 mil thickness)Double Gloving: Laminate inner / Nitrile outerAmines can permeate thin nitrile. Laminate provides broad chemical resistance; outer nitrile provides grip.
Body Protection Standard Cotton Lab CoatChemical-Resistant Apron (Tyvek/PVC)Cotton absorbs amines, keeping them against the skin. An apron sheds spills immediately.
Respiratory Fume Hood (Face velocity: 100 fpm)N95 or P100 Half-Mask (if outside hood)Prevents inhalation of alkaline dusts which can trigger bronchospasm.

Operational Workflow: Handling & Synthesis

This workflow integrates safety with quality control (QC), ensuring the compound remains pure and the researcher remains safe.

HandlingWorkflow cluster_safety CRITICAL CONTROL POINT Start Storage Retrieval (-20°C or 4°C) Equilibrate Thermal Equilibration (Warm to RT in Desiccator) Start->Equilibrate Prevents condensation (Hydrolysis risk) Inert Inert Atmosphere Transfer (Glovebox or N2 Balloon) Equilibrate->Inert Minimize CO2 exposure Weighing Weighing / Aliquoting (Anti-static gun recommended) Inert->Weighing Use secondary containment Reaction Reaction / Solubilization (Avoid Chlorinated Solvents if possible) Weighing->Reaction Add to solvent immediately Reseal Reseal Container (Parafilm + Inert Gas Purge) Weighing->Reseal Protect remaining stock

Figure 1: Logic flow for handling air-sensitive amine building blocks. Note the equilibration step to prevent moisture condensation.

Step-by-Step Protocol:

  • Equilibration: Remove the vial from cold storage. Do not open until it reaches room temperature. Opening a cold vial condenses atmospheric moisture, which reacts with the amine to form sticky hydrates or carbonates.

  • Inert Handling: Ideally, handle inside a glovebox or use a funnel with an inverted Nitrogen cone. If handling on a bench, work strictly inside a chemical fume hood.

  • Solvent Compatibility:

    • Preferred: Methanol, Ethanol, DMSO, DMF.

    • Caution: Avoid Acetone (forms imines) or Ethyl Acetate (transamidation risk) during long-term storage or heating.

    • Reaction: When reacting, ensure the receiving solvent is anhydrous.

  • Spill Management:

    • Solid Spill: Do not sweep (creates dust). Cover with a damp paper towel (water suppresses dust), then wipe up.

    • Skin Contact:Immediate flush with water for 15 minutes. Do not use vinegar (exothermic neutralization risk on skin).

Disposal & Waste Management Plan

Disposal must prevent environmental leaching and dangerous chemical incompatibilities.[1][2][3]

Waste StreamClassificationAction Plan
Solid Waste Hazardous Organic SolidPlace in a dedicated "Solid Organic" container. Label as "Basic/Amine".
Liquid Waste Basic Organic SolventSegregate into "Basic Organic Waste" carboy. DO NOT MIX with Acid Waste (Risk of violent exotherm).
Contaminated Sharps Bio/Chem HazardSharps container.[2][3] Rinse needles with methanol before disposal if heavily contaminated.
Empty Vials Residual ChemicalTriple rinse with Methanol. Collect rinsate as liquid waste. Deface label and discard glass.

Disposal Rationale: Organic amines are nitrogen-rich. Incineration is the preferred method of destruction to prevent groundwater contamination. Segregation from acids is critical to prevent accidental heat generation in waste drums.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for Pyrazole Derivatives (Analog Read-Across). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 1-(tert-butyl)-1H-pyrazol-4-amine (Structural Analog). Retrieved from [Link]

Sources

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